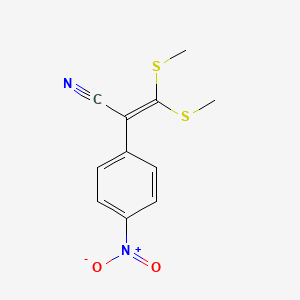

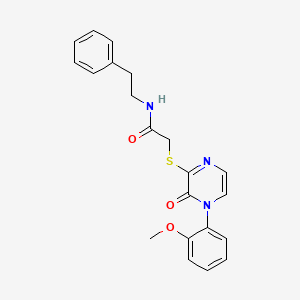

6-((5-((2-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "6-((5-((2-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione" is a derivative of pyrimidine-2,4-dione, a class of compounds that has been extensively studied for various biological activities. Pyrimidine-2,4-diones are known for their potential in medicinal chemistry, particularly as antiviral, anticancer, and herbicidal agents, as well as for their role in human hormone receptor antagonism .

Synthesis Analysis

The synthesis of pyrimidine-2,4-dione derivatives often involves cyclization reactions and substitutions at different positions on the pyrimidine ring. For instance, cyclization of carbonyl-thiosemicarbazides in a basic medium can yield 6-substituted pyrimidine-2,4-diones . Additionally, reactions with electrophiles can further modify these compounds, as seen in the alkylation and acetylation reactions of the triazole ring . The synthesis of related compounds, such as the non-peptide antagonist TAK-013, involves the incorporation of a biaryl moiety and demonstrates the versatility of the pyrimidine-2,4-dione core in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of pyrimidine-2,4-dione derivatives is characterized by the presence of a pyrimidine ring, which can be further modified with various substituents. These modifications can significantly impact the compound's binding affinity and biological activity. For example, the methoxyurea side chain in TAK-013 is believed to form an intramolecular hydrogen bond, which may increase membrane permeability and oral absorption .

Chemical Reactions Analysis

Pyrimidine-2,4-dione derivatives can undergo various chemical reactions, including alkylation, acetylation, and cyclization, to yield new compounds with different properties . The reactivity of these compounds can be influenced by the substituents present on the pyrimidine ring, as seen in the selective acetylation of the triazole ring depending on the substituent .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine-2,4-dione derivatives are influenced by their molecular structure. The introduction of specific functional groups can enhance the lipophilicity and oral bioavailability of these compounds. For example, the unique methoxyurea side chain in TAK-013 is speculated to increase the compound's apparent lipophilicity, which is beneficial for its pharmacokinetic profile . Additionally, the presence of a trifluoromethyl group in certain pyrimidine-2,4-dione compounds has been associated with good herbicidal activity .

将来の方向性

作用機序

Target of Action

Similar compounds have been found to inhibitCDK2 , a protein kinase involved in regulating the cell cycle .

Mode of Action

Related compounds have been shown to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of CDK2 can disrupt the cell cycle, leading to cell growth inhibition . This can have downstream effects on cellular proliferation and survival .

Result of Action

The result of the compound’s action can be seen at the molecular and cellular levels. Inhibition of CDK2 can lead to significant alterations in cell cycle progression and induction of apoptosis . This can result in the inhibition of cell growth .

特性

IUPAC Name |

6-[[5-[(2-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2S/c1-14-7-5-6-8-15(14)13-29-21-25-24-18(26(21)17-9-3-2-4-10-17)11-16-12-19(27)23-20(28)22-16/h2-10,12H,11,13H2,1H3,(H2,22,23,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIBMCPHYZBQRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B3001510.png)

![(E)-N-[[4-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B3001515.png)

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3001516.png)

![3-Amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carbonitrile](/img/structure/B3001522.png)

![(E)-N-methyl-4-(2-(3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamido)but-2-enamide](/img/structure/B3001524.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-methoxybenzamide](/img/structure/B3001526.png)

![(Z)-3-bromo-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3001528.png)